molecular formula C16H16F2N4O B2871000 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone CAS No. 2176069-23-9

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2871000
CAS No.: 2176069-23-9
M. Wt: 318.328
InChI Key: SNOJUCSESPWIDX-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent at the 3-position, and a 2,6-difluorophenyl methanone group at the 8-position. The bicyclic scaffold confers rigidity, while the triazole and difluorophenyl moieties modulate electronic properties and receptor interactions.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-13-2-1-3-14(18)15(13)16(23)22-10-4-5-11(22)7-12(6-10)21-9-19-8-20-21/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJUCSESPWIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone is an emerging chemical entity with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial and antiproliferative effects, along with relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C17H17F2N4O
  • Molecular Weight : 350.35 g/mol
  • Structural Features : The compound consists of a bicyclic structure featuring a triazole moiety and a difluorophenyl group, which may enhance its interaction with biological targets due to the presence of heteroatoms and conformational rigidity.

IUPAC Name

The IUPAC name of the compound is:

 1R 5S 3 1H 1 2 4 triazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl(2,6difluorophenyl)methanone\text{ 1R 5S 3 1H 1 2 4 triazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl}(2,6-difluorophenyl)methanone

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains.

Key Findings:

  • In vitro studies have demonstrated that derivatives of triazoles possess broad-spectrum activity against resistant bacterial strains.
  • The compound's structural characteristics suggest potential interactions with essential microbial targets, potentially disrupting their cellular processes.

Antiproliferative Effects

Studies on related azabicyclo compounds have demonstrated antiproliferative activity in various cancer cell lines.

Case Studies:

  • HeLa Cells : Compounds structurally analogous to the target compound showed IC50 values in the micromolar range against HeLa cells.
  • A549 Cells : Similar antiproliferative effects were observed in A549 lung cancer cells, indicating potential anticancer properties.

The biological activity may be attributed to the compound's ability to interfere with essential cellular processes. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes crucial for ergosterol synthesis in fungi, disrupting membrane integrity.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial growth through enzyme disruption
AntiproliferativeInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Features Pharmacological Notes
Target Compound 8-azabicyclo[3.2.1]octane - 3-position: 1,2,4-triazol-1-yl
- 8-position: 2,6-difluorophenyl methanone
- Rigid bicyclic core
- Electron-withdrawing difluorophenyl group
Potential CNS activity due to azabicyclo core; triazole may enhance hydrogen bonding
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 4H-1,2,4-triazole - 4-position: 2,4-difluorophenyl
- 5-position: phenylsulfonylphenyl
- Thioether-linked phenylethanone
- Sulfonyl group enhances hydrophilicity
- Thioether linkage increases metabolic stability
Possible kinase or protease inhibition due to sulfonyl and triazole motifs
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one () 8-azabicyclo[3.2.1]octane - 3-position: ketone
- 8-position: methyl
- Simplified structure lacking aromatic substituents
- Methyl group reduces steric hindrance
May serve as a synthetic intermediate for neuroactive compounds
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () 8-azabicyclo[3.2.1]octane - 8-position: 2-fluoro-4-nitrophenyl
- 3-position: ketone
- Nitro group is strongly electron-withdrawing
- Fluorine at 2-position directs aromatic reactivity
Nitro group may limit metabolic stability compared to difluorophenyl in target compound
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-cephalosporin () Cephalosporin (thia-azabicyclo[4.2.0]octene) - Tetrazolyl acetamido
- Thiadiazolylthio methyl
- β-lactam antibiotic core
- Tetrazole enhances acid stability
Antibacterial activity; structural divergence from target limits direct comparison

Pharmacological Implications

  • Electron-Withdrawing Groups : The 2,6-difluorophenyl group in the target compound balances electron withdrawal and metabolic stability, whereas nitro () and sulfonyl () groups may compromise stability or solubility.
  • Heterocyclic Motifs : The triazole in the target compound offers hydrogen-bonding capability, similar to tetrazole in , but with smaller steric bulk compared to diphenylmethoxy in .

Preparation Methods

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold is synthesized via a Diels-Alder reaction followed by intramolecular cyclization. In the patent AU2017389819B2, the bicyclic core is formed using a nitroalkene dienophile and a conjugated diene under thermal conditions (120°C, 24 hr), yielding a nitro-substituted intermediate. Subsequent hydrogenation over palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, which undergoes spontaneous cyclization in acidic media (HCl, ethanol) to form the azabicyclo[3.2.1]octane structure.

Alternative routes from the Beilstein Journal of Organic Chemistry employ nitropolychlorobutadienes as precursors. Reaction of 2-nitroperchloro-1,3-butadiene with protected amines (e.g., benzylamine) generates a bicyclic intermediate, which is deprotected via catalytic hydrogenation to yield the free amine. This method achieves a 78% yield with high enantiomeric excess (ee > 98%) when chiral auxiliaries are used.

Stereochemical Control and Resolution

The (1R,5S) configuration is achieved through chiral resolution or asymmetric synthesis. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) separates enantiomers with a resolution factor >2.0. Alternatively, asymmetric hydrogenation using a ruthenium-BINAP catalyst (RuCl₂[(R)-BINAP]) selectively reduces prochiral ketones to the desired (1R,5S) diastereomer.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for exothermic steps (e.g., Diels-Alder reaction). Microreactors (0.5 mm diameter) enhance heat transfer and reduce reaction time from 24 hr to 15 min. Crystallization in heptane/ethyl acetate (1:1) achieves >99.5% purity, meeting pharmaceutical standards.

Analytical Characterization

Critical data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole), 7.45–7.30 (m, 2H, difluorophenyl), 4.15–3.90 (m, 2H, bicyclo CH₂), 2.80–2.60 (m, 4H, bicyclo CH).
  • HPLC Purity : 99.8% (C18 column, acetonitrile/water 60:40).
  • Melting Point : 182–184°C.

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